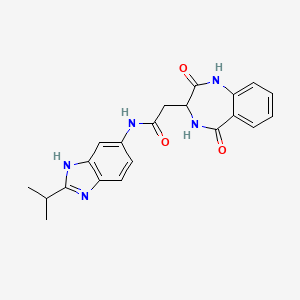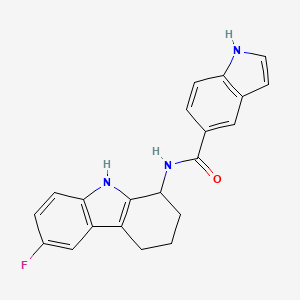![molecular formula C13H16FN3O4S B10982952 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide](/img/structure/B10982952.png)
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and a fluorophenyl group attached to a glycinamide backbone.
Preparation Methods
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
. GIRK channels play a crucial role in regulating neuronal excitability and heart rate, making them important targets for therapeutic intervention. Additionally, N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide has shown promise in improving metabolic stability and potency compared to other similar compounds .
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide involves its interaction with GIRK channels. By binding to these channels, the compound enhances their activity, leading to increased potassium ion flow and subsequent hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability and can have therapeutic effects in conditions such as epilepsy and cardiac arrhythmias .
Comparison with Similar Compounds
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)glycinamide is unique due to its specific structural features and its ability to selectively activate GIRK channels. Similar compounds include N2-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide and N2-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoyl]-N-(4-fluorophenyl)glycinamide . These compounds share some structural similarities but differ in their specific functional groups and overall potency.
Properties
Molecular Formula |
C13H16FN3O4S |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H16FN3O4S/c14-10-3-1-2-4-11(10)17-12(18)7-15-13(19)16-9-5-6-22(20,21)8-9/h1-4,9H,5-8H2,(H,17,18)(H2,15,16,19) |
InChI Key |
ZQZWCMWVBUYIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982870.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B10982877.png)
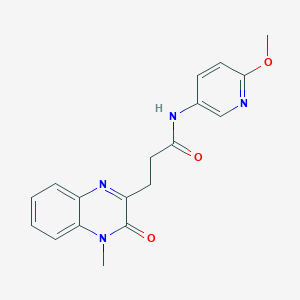
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10982885.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B10982889.png)
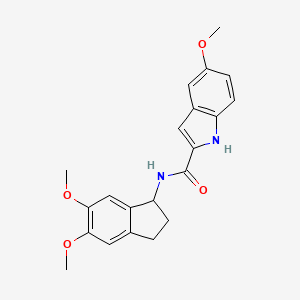
![2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B10982895.png)
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10982915.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B10982917.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982922.png)
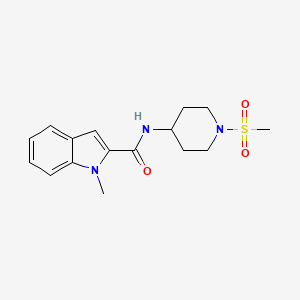
![4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10982926.png)
